

A Comparative Guide to HPK1 Inhibitors: IC50 Values and Methodologies

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Compound of Interest

Compound Name: *Hpk1-IN-9*

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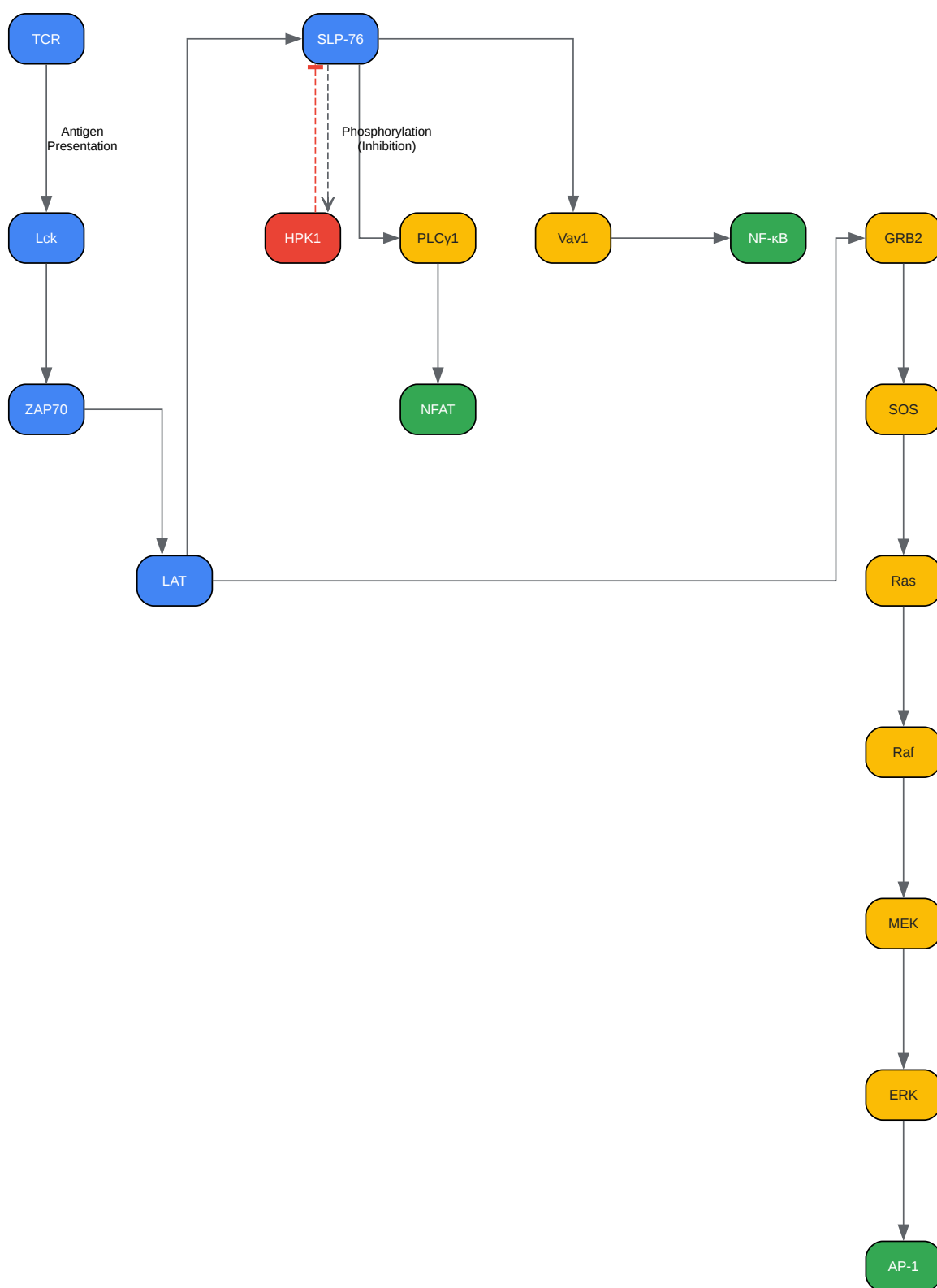
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, the anti-tumor immune response can be significantly enhanced. This guide provides a comparative overview of various HPK1 inhibitors, their reported IC50 values, and the experimental methodologies used for their evaluation.

The Role of HPK1 in Immune Suppression

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells. Within the T-cell signaling cascade initiated by T-cell receptor (TCR) engagement, HPK1 acts as a crucial negative feedback loop regulator. Upon activation, HPK1 phosphorylates the SLP-76 adaptor protein, leading to the attenuation of T-cell activation and proliferation. This immunosuppressive function makes HPK1 an attractive target for therapeutic intervention in oncology.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway.



HPK1 Signaling Pathway in T-Cells

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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling by phosphorylating SLP-76.

Comparison of HPK1 Inhibitors: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of HPK1 inhibitors, categorized by their developmental stage.

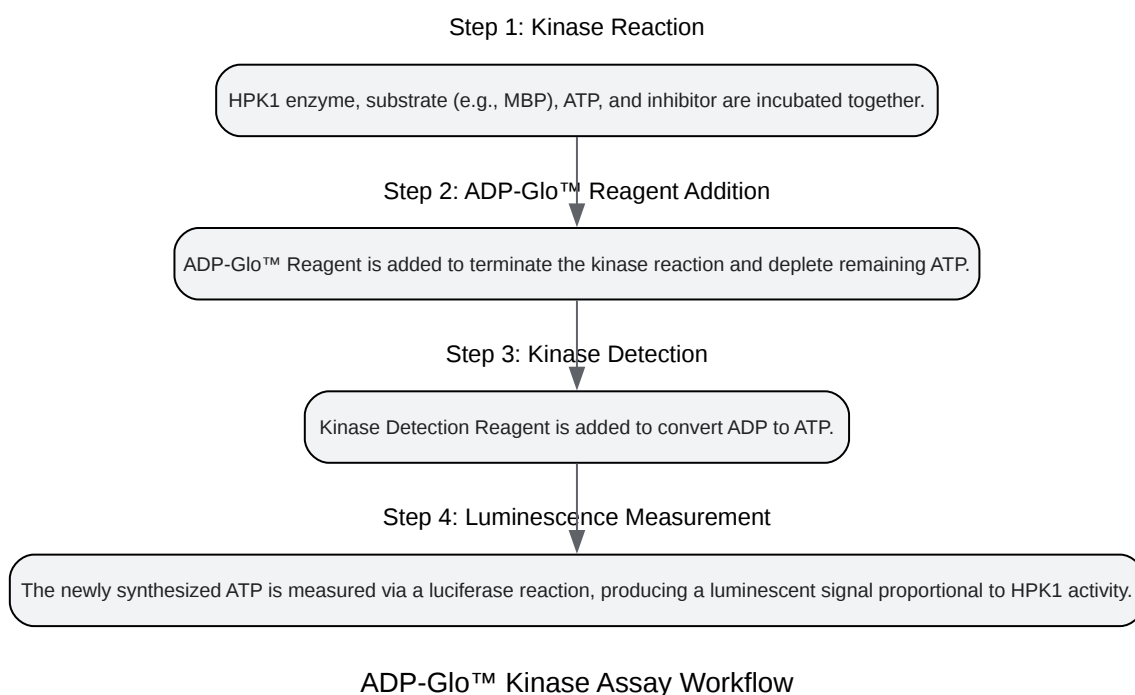
Inhibitor Name	Developmental Stage	IC50 (nM)	Assay Type
In Clinical Development			
NDI-101150	Phase 1/2	0.7	Biochemical
CFI-402411	Phase 1/2	4.0	Not Specified
BGB-15025	Phase 1	1.04	Biochemical
Preclinical & Research Compounds			
AZ-3246	Preclinical	< 3	ADP-Glo
HMC-B17	Preclinical	1.39	Not Specified
Compound from EMD Serono	Preclinical	0.2	Not Specified
HPK1-IN-25	Research	129	Enzymatic Activity
M074-2865	Research	2,930	Caliper Mobility Shift Assay
ISR-05	Research	24,200	Not Specified
ISR-03	Research	43,900	Not Specified

Experimental Protocols for IC50 Determination

The determination of IC50 values for HPK1 inhibitors commonly involves biochemical assays that measure the enzymatic activity of HPK1 in the presence of the inhibitor. Two prevalent methods are the ADP-Glo™ Kinase Assay and the Caliper Mobility Shift Assay. While specific parameters may vary between studies, the general principles are outlined below.

ADP-Glo™ Kinase Assay

This luminescent-based assay quantifies the amount of ADP produced during the kinase reaction.



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Caption: General workflow for the ADP-Glo™ Kinase Assay.

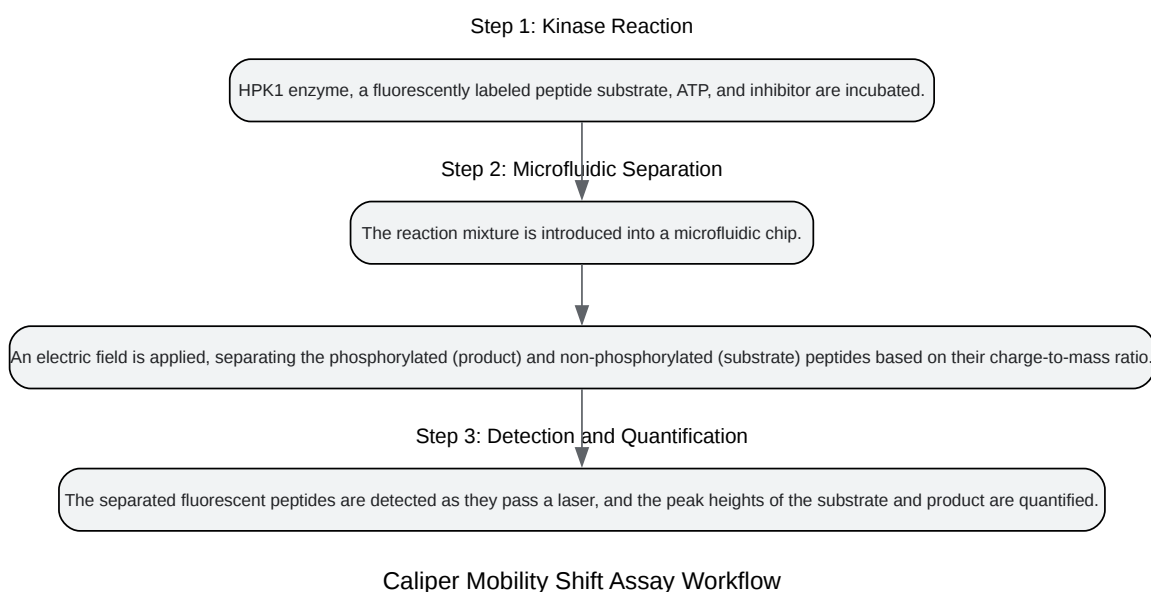
Detailed Method:

- Kinase Reaction: Recombinant human HPK1 enzyme is incubated with a suitable substrate (e.g., Myelin Basic Protein - MBP) and ATP in a kinase reaction buffer. The inhibitor is added at varying concentrations.

- **Termination and ATP Depletion:** After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and consume any unreacted ATP.
- **ADP to ATP Conversion:** A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by HPK1 into ATP.
- **Signal Generation:** The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus the HPK1 activity.
- **Data Analysis:** The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caliper Mobility Shift Assay

This assay is a microfluidics-based method that separates the phosphorylated and non-phosphorylated substrate.



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Caption: General workflow for the Caliper Mobility Shift Assay.

Detailed Method:

- **Kinase Reaction:** The HPK1 enzyme is incubated with a fluorescently labeled peptide substrate, ATP, and the test inhibitor in a reaction buffer.
- **Electrophoretic Separation:** The reaction is stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, causing the charged molecules to migrate. The phosphorylated product will have a different mobility compared to the non-phosphorylated substrate.
- **Detection:** As the separated substrate and product pass a detection window, they are excited by a laser, and the emitted fluorescence is measured.

- **Data Analysis:** The ratio of the phosphorylated product to the sum of the product and substrate is used to determine the percent of enzymatic conversion. The IC₅₀ value is then determined by plotting the percent inhibition against the inhibitor concentration.

Note: The specific concentrations of enzyme, substrate, ATP, and the choice of buffer components are critical for accurate IC₅₀ determination and are optimized for each specific inhibitor and experimental setup. Researchers should refer to the supplementary information of relevant publications for detailed protocols specific to a particular compound.

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